ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₁₅H₁₉NO₅S, molar mass: 325.38 g/mol) is a functionalized cyclopenta[b]thiophene derivative. Its structure features a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 4-methoxy-4-oxobutanoyl amide moiety at position 2 (Figure 1). The compound is synthesized via acylation of the precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (). This precursor is typically prepared via the Gewald reaction, involving cyclopentanone, sulfur, and ethyl cyanoacetate in ethanol under basic conditions.
Properties
IUPAC Name |
ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-3-21-15(19)13-9-5-4-6-10(9)22-14(13)16-11(17)7-8-12(18)20-2/h3-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYFFGSPDNJWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 307339-06-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO5S |
| Molar Mass | 325.38 g/mol |
| Density | 1.309 g/cm³ (predicted) |
| Boiling Point | 546.3 °C (predicted) |
| pKa | 13.30 (predicted) |
Research indicates that this compound exhibits significant antitumor activity, particularly against breast cancer cells (MCF-7). The compound induces apoptosis and necrosis, showing an IC50 value ranging from 23.2 to 49.9 μM in various studies .
Cell Cycle Analysis
Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase and S phase. Specifically, there was a 1.48-fold increase in G2/M phase cell population compared to control, indicating a disruption in cell cycle progression due to apoptosis induction .
In Vivo Studies
In vivo studies demonstrated that the compound significantly inhibited tumor growth in SEC-bearing mice. The solid tumor mass decreased by 54% when treated with the compound compared to control groups . Additionally, it showed improvements in hematological parameters, reducing myelosuppression and anemia commonly associated with cancer therapies .
Comparative Activity Table
The following table summarizes the biological activity of this compound compared to other compounds:
| Compound Name | IC50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 23.2 - 49.9 | Apoptosis induction | Significant tumor mass reduction in vivo |
| Compound A (e.g., standard chemotherapeutic) | Varies | Various (e.g., DNA damage) | Often associated with severe side effects |
| Compound B (e.g., alternative therapy) | Varies | Targeted therapy | Specific to certain cancer types |
Case Studies
- Case Study on MCF-7 Cells : In vitro studies on MCF-7 breast cancer cells showed that the compound effectively induced apoptosis and necrosis, confirming its potential as an antitumor agent. The study utilized flow cytometry for cell cycle analysis and reported significant alterations in cell cycle phases post-treatment .
- In Vivo Tumor Growth Inhibition : A study involving SEC-bearing mice illustrated that administration of the compound led to a marked decrease in tumor weight compared to untreated controls. This study highlighted not only the efficacy of the compound but also its potential for reduced toxicity compared to traditional chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds similar to ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may exhibit antiviral properties. For instance, cyclic analogues of similar structures have shown effectiveness as inhibitors against viral infections, suggesting a potential role in developing antiviral therapeutics .
Anticancer Potential
Studies have highlighted the importance of thiophene derivatives in cancer treatment. The structural features of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Case studies have demonstrated that related compounds can selectively target cancer cells while sparing normal cells, a crucial factor in drug design .
Pharmacological Applications
Enzyme Inhibition
The compound's unique structure allows it to interact with specific enzymes, potentially acting as an inhibitor. For example, derivatives have been studied for their ability to inhibit proteases involved in viral replication, making them candidates for further investigation in antiviral drug development .
Drug Delivery Systems
Given its chemical properties, this compound can be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and efficacy of therapeutic agents.
Research Findings and Case Studies
Comparison with Similar Compounds
Core Modifications
- Ethyl 2-(3,4-Dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C₁₉H₂₁NO₅S, 375.44 g/mol): Differs in the acyl group (3,4-dimethoxybenzoyl vs. 4-methoxy-4-oxobutanoyl).
- Ethyl 2-(5-Bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (4a, C₁₅H₂₀BrNO₃S): Features a bromoalkyl chain instead of the methoxy-oxobutanoyl group.
Ring Expansion/Contraction
- Ethyl 2-(5-Methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (55, C₂₄H₂₅N₅O₃S): The cyclohepta[b]thiophene ring (7-membered) vs. cyclopenta[b]thiophene (5-membered). Larger rings may alter conformational flexibility and bioavailability.
Pharmacological Activity Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-methoxy-4-oxobutanoyl group (electron-withdrawing) in the target compound may reduce nucleophilicity compared to benzamido derivatives (e.g., 3,4-dimethoxybenzoyl in ), affecting reactivity in further derivatization.
- Biological Activity : GLX351322 demonstrates the impact of heterocyclic substituents (furan-piperazine) on target selectivity, highlighting the importance of functional group engineering for pharmacological optimization.
Crystallography and Computational Studies
- SHELX Software : Structural validation of analogues relies on SHELX programs for crystallographic refinement (e.g., ORTEP-3 for graphical representation).
- Molecular Docking: Compounds like 55 are studied for binding to EGFR or NOX isoforms using docking simulations, though experimental validation is often pending.
Preparation Methods
Key Reagents and Conditions
Example Protocol :
-
Reaction Setup : Combine sulfur (1 eq), cyclopentanone (1 eq), malononitrile (1 eq), and diethylamine in ethanol.
-
Heating : Reflux for 24 hours under inert atmosphere.
-
Workup : Filter precipitate, wash with cold ethanol, and dry.
This method yields the amino-substituted cyclopenta[b]thiophene intermediate in moderate to high purity.
Step 2: Acylation of the Amine Intermediate
The amine intermediate is acylated with 4-methoxy-4-oxobutanoyl chloride to form the target compound. This step requires careful control of reaction conditions to avoid side reactions.
Reagents and Conditions
| Reagent/Condition | Role | Reference |
|---|---|---|
| 4-Methoxy-4-oxobutanoyl chloride | Acylating agent | |
| Pyridine | Base to neutralize HCl byproduct | |
| Dichloromethane (DCM) | Inert solvent for reaction |
Example Protocol :
-
Acylation : Dissolve the amine intermediate in DCM, add pyridine (2 eq), and slowly add 4-methoxy-4-oxobutanoyl chloride (1.1 eq).
-
Reaction Time : Stir at room temperature for 2–4 hours or reflux for 1–2 hours.
-
Workup : Extract with ethyl acetate, wash with NaHCO₃, and dry over MgSO₄.
Yield : Typically 70–85% depending on purity of starting materials.
Alternative Synthetic Routes
Use of Mixed Anhydrides
For sensitive acyl groups, mixed anhydrides (e.g., with ethyl chloroformate) may be employed to enhance reactivity. This method is less common for this substrate but has precedents in thiophene chemistry.
Microwave-Assisted Synthesis
Microwave irradiation can accelerate acylation reactions, reducing reaction times to 30–60 minutes while maintaining yields.
Critical Analysis of Reaction Parameters
Base Selection
| Base | Advantages | Limitations |
|---|---|---|
| Pyridine | Effective HCl scavenger, low cost | Excess can cause side reactions |
| Triethylamine | Stronger base, faster kinetics | Higher cost, volatility |
Optimal Choice : Pyridine is preferred for large-scale syntheses due to cost-effectiveness.
Solvent Effects
| Solvent | Solubility of Reactants | Reaction Rate |
|---|---|---|
| DCM | High | Moderate |
| THF | Moderate | Faster |
Recommendation : DCM is ideal for room-temperature reactions, while THF may require reflux.
Challenges and Mitigation Strategies
Stability of 4-Methoxy-4-oxobutanoyl Group
The ketone moiety in the acyl group is prone to hydrolysis. Mitigation :
Byproduct Formation
Excess acyl chloride can lead to bis-acylated products . Mitigation :
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with activated esters (e.g., 4-methoxy-4-oxobutanoyl chloride) in aprotic solvents like dichloromethane or DMF. Catalysts such as triethylamine or pyridine are used to facilitate amide bond formation .
- Protection/deprotection strategies : Methoxy and ester groups may require protection during synthesis to avoid side reactions .
- Purification : Column chromatography or recrystallization from ethanol/isopropyl alcohol is commonly employed .
Q. How can researchers confirm the purity and structural identity of this compound?
Key analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and functional groups (e.g., methoxy, ester, amide) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material) .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar thiophene derivatives:
- Hazard identification : Potential skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. What strategies optimize the yield of the amidation step in synthesizing this compound?
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the amino group .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .
- Catalyst screening : Triethylamine outperforms pyridine in minimizing racemization during amide formation .
Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
- Electron-withdrawing groups (e.g., methoxy-oxobutanyl): Enhance stability of the amide bond but may reduce bioavailability due to increased polarity .
- Thiophene core : The conjugated system facilitates π-π interactions with biological targets (e.g., enzymes, receptors), as observed in similar anticonvulsant and anticancer analogs .
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs) .
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with observed bioactivity data from analogs .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR techniques : HSQC and HMBC to assign ambiguous proton/carbon signals .
- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure of derivatives .
Methodological Challenges and Solutions
Q. What experimental design principles apply to scaling up the synthesis of this compound?
- DoE (Design of Experiments) : Optimize parameters (solvent volume, reaction time) using statistical models to ensure reproducibility .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side products in exothermic steps .
Q. How do researchers address low solubility in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug strategies : Modify ester groups (e.g., replace ethyl with PEGylated esters) to enhance aqueous solubility .
Q. What are the limitations of current toxicity data for this compound, and how can they be addressed?
- Gaps : Limited ecotoxicology data (e.g., biodegradability, bioaccumulation).
- Solutions : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico predictions using tools like ECOSAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
